Cas no 1145-92-2 (Methanone,phenyl[(1R,2R)-2-phenylcyclopropyl]-, rel-)

Methanone,phenyl[(1R,2R)-2-phenylcyclopropyl]-, rel- structure
1145-92-2 structure
Product name:Methanone,phenyl[(1R,2R)-2-phenylcyclopropyl]-, rel-
CAS No:1145-92-2
MF:C16H14O
MW:222.28176
CID:166137
PubChem ID:288136

Methanone,phenyl[(1R,2R)-2-phenylcyclopropyl]-, rel- Chemical and Physical Properties

Names and Identifiers

    • Methanone,phenyl[(1R,2R)-2-phenylcyclopropyl]-, rel-
    • phenyl-(2-phenylcyclopropyl)methanone
    • (1R*,2R*)-(2-Phenylcyclopropyl)phenylmethanone
    • (1SR,2SR)-phenyl(2-phenylcyclopropyl)ketone
    • CTK0F3619
    • Ethenesulfonic acid, phenyl-, phenyl ester
    • phenyl styrylsulfonate
    • phenyl((1R*,2R*)-2-phenylcyclopropyl)methanone
    • phenyl-(trans-2-phenylcyclopropyl)methanone
    • styrylsulfonic acid phenyl ester
    • trans-(2-phenylcyclopropyl)(phenyl)methanone
    • trans-1-benzoyl-2-phenylcyclopropane
    • trans-phenyl(2-phenylcyclopropyl)methanone
    • starbld0046945
    • 15295-43-9
    • Methanone, phenyl(2-phenylcyclopropyl)-
    • SCHEMBL13975670
    • NSC168921
    • 1145-91-1
    • NSC-148869
    • phenyl(2-phenylcyclopropyl)methanone
    • NSC148869
    • AKOS015946035
    • NS-02722
    • Methanone,phenyl(2-phenylcyclopropyl)-
    • MFCD09888791
    • NSC-172578
    • NSC-168921
    • NSC172578
    • DTXSID80921401
    • SMR001798342
    • CHEMBL2132509
    • 1145-92-2
    • phenyl-(2-phenyl-cyclopropyl)-methanone
    • MLS002920756
    • 1-Benzoyl-2-phenylcyclopropane
    • Inchi: InChI=1S/C16H14O/c17-16(13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12/h1-10,14-15H,11H2
    • InChI Key: ZLYYQUZSKSMWAG-UHFFFAOYSA-N
    • SMILES: C1C=CC(C(C2CC2C2C=CC=CC=2)=O)=CC=1

Computed Properties

  • Exact Mass: 222.10452
  • Monoisotopic Mass: 222.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07
  • LogP: 3.67300

Recommend Articles

Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd